3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
CAS No.:
Cat. No.: VC18354345
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
| Standard InChI Key | QTBLSNAAGREVKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Bicyclic Core and Functional Groups
The molecule’s core consists of a 3,6-diazabicyclo[3.1.0]hexane system, where two nitrogen atoms occupy positions 3 and 6 of a fused cyclopropane-cyclopentane structure. The Cbz (benzyl carbamate) and Boc (tert-butoxycarbonyl) groups protect the amine functionalities, imparting stability during synthetic transformations . The stereoelectronic effects of the bicyclic system influence reactivity, particularly in ring-opening reactions and nucleophilic substitutions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-O-Benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
| Topological Polar Surface Area | 64.8 Ų |
The Boc group’s tert-butyl moiety enhances solubility in nonpolar solvents, while the Cbz group’s aromatic ring facilitates π-π interactions in crystallization . Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure, with distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and benzyl carbamate aromatic protons (δ 7.2–7.5 ppm) .
Synthetic Methodologies
Palladium-Catalyzed Cyclopropanation
A gram-scale synthesis route employs palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, achieving high diastereoselectivity (>90%) and yields (75–85%) . This method avoids harsh conditions, preserving the integrity of the Boc and Cbz groups. Key steps include:
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Cyclopropanation: Pd(PPh₃)₄ catalyzes the coupling of maleimide-derived alkenes with diazo compounds, forming the bicyclic core.
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Protection: Sequential Boc and Cbz group introductions via carbamate formation under basic conditions .
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 12–24 hours |
| Diastereomeric Ratio (dr) | 9:1 (trans:cis) |
Alternative approaches include bis-epoxidation of dienes followed by amine ring-opening, though these methods face challenges in regioselectivity . Recent work demonstrates aziridine amide ring-opening strategies to access derivatives like tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, highlighting the scaffold’s adaptability .
Applications in Medicinal Chemistry
Intermediate for Opioid Receptor Antagonists
The bicyclic structure serves as a precursor to CP-866,087, a mu opioid receptor antagonist. The Boc and Cbz groups enable selective deprotection during functionalization, allowing incorporation of pharmacophores targeting neuropathic pain . Comparative studies show enhanced metabolic stability over monocyclic analogs due to reduced ring strain.
Peptidomimetic Design
Incorporation of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane into peptidomimetics improves protease resistance. The rigid scaffold mimics peptide β-turns, enabling interactions with G-protein-coupled receptors (GPCRs) . For example, derivatives exhibit nanomolar affinity for somatostatin receptors, underscoring therapeutic potential in oncology .
Comparison with Related Bicyclic Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Applications |
|---|---|---|
| 3,8-Diazabicyclo[3.2.1]octane | Larger ring system; higher conformational flexibility | Antibacterial agents |
| 2,5-Diazabicyclo[2.2.2]octane | Symmetric structure; enhanced solubility | Catalyst ligands |
| 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane | Compact size; dual protection | Peptidomimetics, opioid antagonists |
The 3.1.0 bicyclic system’s compactness confers advantages in blood-brain barrier penetration, critical for central nervous system (CNS) therapeutics . Conversely, larger bicyclic systems (e.g., 3.2.1) offer broader substitution patterns for multitarget drug design .
Recent Advances and Future Directions
Enantioselective Synthesis
Shi epoxidation and Jacobsen-Katsuki asymmetric catalysis have been adapted to produce nonracemic 3,6-diazabicyclo[3.1.0]hexane derivatives. Enzymatic resolution using lipases achieves >99% enantiomeric excess (ee), enabling access to chiral intermediates for neurodegenerative disease therapeutics .
Sustainable Catalysis
Recent efforts focus on replacing palladium with iron- or nickel-based catalysts to reduce costs and environmental impact. Iron-catalyzed cyclopropanation trials show modest yields (50–60%) but highlight potential for optimization .
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